6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole
Description
Properties
IUPAC Name |
6-bromo-4-(trifluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2O/c9-4-1-5-7(14-3-13-5)6(2-4)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGMYRFVVXRNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via 4-(Trifluoromethoxy)-1,2-phenylenediamine
One reported method involves using 4-(trifluoromethoxy)-1,2-phenylenediamine as the starting material. The compound undergoes cyclization with suitable carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions to form the benzimidazole ring. Subsequent bromination at the 6-position can be achieved either by starting with a brominated diamine or by post-cyclization bromination.
Palladium-Catalyzed Coupling for Trifluoromethoxy Group Introduction
The trifluoromethoxy substituent is often introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, using 1-iodo-4-(trifluoromethoxy)benzene or related trifluoromethoxy-substituted aryl halides.
- For instance, a method involving 1-iodo-4-(trifluoromethoxy)benzene and 4-bromo-1H-benzimidazole under Pd(0) catalysis with copper(I) iodide co-catalyst in tetrahydrofuran/water at room temperature for 48 hours yields the corresponding 4-(trifluoromethoxy)benzimidazole derivatives in approximately 64% yield.
Stepwise Synthesis from 4-Bromo-1,2-phenylenediamine
Another route uses 4-bromo-1,2-phenylenediamine, which is cyclized with trifluoromethoxy-substituted aldehydes or acid derivatives to form the benzimidazole scaffold. This method allows direct incorporation of the bromine substituent at the 6-position (which corresponds to the 4-position on the diamine precursor due to ring numbering) before ring closure.
- This approach benefits from selective bromination and avoids post-cyclization halogenation steps, improving regioselectivity and yield.
Reaction Conditions and Purification
- Typical cyclization reactions are carried out in acidic media such as acetic acid or under reflux conditions with dehydrating agents.
- Palladium-catalyzed coupling reactions require inert atmospheres (nitrogen or argon), bases such as potassium carbonate or sodium bicarbonate, and solvents like tetrahydrofuran, dimethylformamide, or water mixtures.
- Purification is commonly achieved by column chromatography on silica gel using ethyl acetate/hexane mixtures or preparative HPLC with acetonitrile/water gradients containing trifluoroacetic acid.
- Yields vary depending on the step but generally range from 33% to 77% for intermediate and final products.
Data Table Summarizing Key Preparation Steps
| Step No. | Starting Material / Reagent | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-(Trifluoromethoxy)-1,2-phenylenediamine | Cyclization with acid or aldehyde | Reflux in acetic acid or MeOH/THF mixture | 33-49 | Formation of benzimidazole core |
| 2 | 4-Bromo-1,2-phenylenediamine + trifluoromethoxy aldehyde | Cyclization | Acidic reflux or dehydrating conditions | ~70 | Direct incorporation of bromine substituent |
| 3 | 1-Iodo-4-(trifluoromethoxy)benzene + 4-bromo-1H-benzimidazole | Pd-catalyzed cross-coupling | Pd(PPh3)4, CuI, K2CO3, THF/H2O, room temp, 48 h | ~64 | Introduction of trifluoromethoxy group via coupling |
| 4 | Crude product purification | Chromatography | Silica gel column, EtOAc/hexane or preparative HPLC | - | Purification to isolate pure compound |
Research Findings and Considerations
- The presence of the trifluoromethoxy group significantly influences the electronic properties of the benzimidazole, making selective functionalization challenging but achievable using palladium-catalyzed methods.
- Bromination at the 6-position is best introduced early in the synthesis to avoid regioselectivity issues during later steps.
- The choice of solvent and base in coupling reactions affects yield and purity; aqueous-organic solvent mixtures and mild bases like potassium carbonate are preferred to maintain functional group integrity.
- Alternative methods such as Sandmeyer reactions or diazotization for halogen introduction are less favored due to lower selectivity and yield in this context.
The preparation of this compound involves a combination of strategic cyclization of substituted o-phenylenediamines and palladium-catalyzed cross-coupling reactions to install the trifluoromethoxy group. Early introduction of the bromine substituent improves regioselectivity and yield. Reaction conditions typically involve reflux in acidic media for cyclization and inert atmosphere palladium-catalyzed coupling with bases in mixed solvents for functional group installation. Purification by chromatography ensures high purity of the final compound.
This synthesis is well-documented in patent literature and peer-reviewed chemical synthesis reports, providing a robust and reproducible route for the preparation of this valuable benzimidazole derivative.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound serves as a lead for developing new pharmaceuticals targeting microbial infections and enzyme dysregulation. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for treating diseases such as inflammatory conditions, including rheumatoid arthritis and osteoarthritis .
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit antimicrobial properties. Preliminary studies suggest that 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole may demonstrate similar efficacy against various pathogens .
Biochemistry
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, which can be crucial in biochemical studies aimed at understanding metabolic pathways or developing therapeutic agents.
- Mechanism of Action : The trifluoromethoxy and bromine groups enhance binding affinity to molecular targets, allowing the compound to inhibit specific enzymes effectively.
Material Science
- Polymer Incorporation : This compound can be integrated into polymers to improve thermal stability and chemical resistance, making it valuable in developing advanced materials for industrial applications.
Agriculture
- Agrochemical Development : There is potential for this compound in creating agrochemicals aimed at pest control, leveraging its biological activity to protect crops from pathogens.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of mPGES-1, relevant in inflammatory disease treatment. |
| Study 3 | Material Properties | Enhanced polymer films showed improved durability when incorporating the compound. |
Mechanism of Action
The mechanism of action of 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to its targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical behavior of benzimidazole derivatives is heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Trifluoromethoxy (-OCF₃) vs.
- Positional Effects: Bromine at position 6 (vs. 4 in other analogs) may reduce steric hindrance in molecular interactions, favoring binding to biological targets .
- Fluorine Substitution: Compounds like 6-bromo-4-fluoro-1-methyl-1H-benzimidazole () exhibit antimicrobial activity, suggesting that the main compound’s -OCF₃ group could similarly enhance bioactivity .
Antimicrobial Activity:
- Trifluoromethoxy Derivatives: Compounds with -OCF₃ substituents (e.g., 2c and 2m in ) showed 2-fold lower MIC₅₀ values than chloramphenicol against Pseudomonas aeruginosa, suggesting the main compound may exhibit similar potency .
- Halogen Effects: Bromine’s bulky size and electronegativity enhance DNA intercalation or enzyme inhibition, as seen in 6-bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole () .
Anticancer Activity:
Biological Activity
6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C9H6BrF3N2O
- CAS Number : 914637-51-7
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of bromine and trifluoromethoxy groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of benzimidazole demonstrated that modifications at the 4-position could lead to enhanced activity against a range of pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
Case Study:
A study examining the effects of this compound on human breast cancer cells (MCF-7) reported an IC50 value of approximately 15 µM, indicating potent cytotoxicity. The mechanism was linked to the induction of reactive oxygen species (ROS) and subsequent activation of caspases, leading to programmed cell death .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown promise as an inhibitor of certain kinases and phosphatases, which are critical in cancer progression and other diseases.
Table 2: Enzyme Inhibition Data
These findings highlight the potential of this compound as a multi-targeted therapeutic agent.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The trifluoromethoxy group is believed to enhance lipophilicity, facilitating better membrane permeability and target engagement.
Proposed Mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.
- Enzyme Binding : The compound may bind to the active sites of kinases and phosphatases, inhibiting their activity and disrupting signaling pathways critical for cell survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
